1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
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Overview
Description
1-(6-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine is a synthetic compound that belongs to the class of indole derivatives
Preparation Methods
The synthesis of 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine typically involves several steps, starting from commercially available 6-bromoindole. The synthetic route may include the following steps:
Friedel-Crafts Reaction: This step involves the acylation of 6-bromoindole to introduce the desired substituent at the 3-position of the indole ring.
Amidation: The acylated product is then subjected to amidation to introduce the amine group.
Reduction: The amide is reduced to the corresponding amine.
Protection and Deprotection: The amine group may be protected and deprotected during the synthesis to ensure selective reactions at specific sites.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(6-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 6-position of the indole ring can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-(6-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine can be compared with other indole derivatives, such as:
2-(6-Bromo-1H-indol-3-yl)acetonitrile: This compound has a similar indole structure but with a different substituent at the 2-position.
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone: This compound features a trifluoromethyl group instead of the methylpropan-2-amine group.
3-(1-(3-(1H-imidazol-1-yl)propyl)-6-bromo-1H-indol-3-yl)-4-(1-methyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1H-pyrrole-2,5-dione: This compound is a more complex derivative with additional functional groups .
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1173157-56-6 |
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Molecular Formula |
C12H15BrN2 |
Molecular Weight |
267.16 g/mol |
IUPAC Name |
1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-11-5-9(13)3-4-10(8)11/h3-5,7,15H,6,14H2,1-2H3 |
InChI Key |
LAPYRIMXQGIHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=CC(=C2)Br)N |
Purity |
95 |
Origin of Product |
United States |
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